molecular formula C17H18N4O4 B1193016 (2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol

Cat. No. B1193016
M. Wt: 342.355
InChI Key: WWOOWAHTEXIWBO-CNUKPYSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LLY-284 is a negative control for LLY-283.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches

    The compound is synthesized efficiently using a Boc protection strategy, as reported by Wang & Gold (2009). This method involves the condensation of omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to afford N(2),N(2),N(7)-tris-Boc-O(4)-t-Bu-5-substituted 2-amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one.

  • Chemical Modifications

    A variety of chemical modifications of the compound and its analogs are possible, as demonstrated in different studies. For instance, the hydroxy group of pyrrolo-[2,3-d]pyrimidines can be methylated, acetylated, and tosylated, as shown by Kim & Santilli (1969).

Antiviral and Antimicrobial Activities

  • Dengue Virus Inhibition

    Chen et al. (2010) reported that a related compound, (2R,3R,4R,5R)-2-(4-amino-pyrrolo[2,3-d]pyrimidin-7-yl)-3-ethynyl-5-hydroxy-methyl-tetrahydro-furan-3,4-diol, is a potent inhibitor of the dengue virus. This compound blocks viral RNA synthesis, suggesting a potential role in antiviral therapies (Chen et al., 2010).

  • Other Antiviral and Antimicrobial Uses

    Various derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized and shown to have promising antimicrobial and antiviral activities, including activity against Newcastle disease, as discovered by Hilmy et al. (2021).

Potential Antitumor Properties

  • Antitumor Agent Synthesis

    Gangjee et al. (2005) synthesized derivatives of pyrrolo[2,3-d]pyrimidine that act as dual inhibitors of dihydrofolate reductase and thymidylate synthase, indicating potential as antitumor agents (Gangjee et al., 2005).

  • Cytotoxicity and Antiviral Activity

    Some derivatives of pyrrolo[2,3-d]pyrimidine related to nucleoside antibiotics like toyocamycin and sangivamycin were tested for cytotoxicity and antiviral activity. One of the derivatives showed activity against human cytomegalovirus (HCMV) (Gupta et al., 1989).

properties

Product Name

(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol

Molecular Formula

C17H18N4O4

Molecular Weight

342.355

IUPAC Name

2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[hydroxy(phenyl)methyl]oxolane-3,4-diol

InChI

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)

InChI Key

WWOOWAHTEXIWBO-CNUKPYSBSA-N

SMILES

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LLY-284

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol
Reactant of Route 2
(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol
Reactant of Route 3
Reactant of Route 3
(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol
Reactant of Route 4
Reactant of Route 4
(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol
Reactant of Route 5
Reactant of Route 5
(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol
Reactant of Route 6
Reactant of Route 6
(2R,3R,4S,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol

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